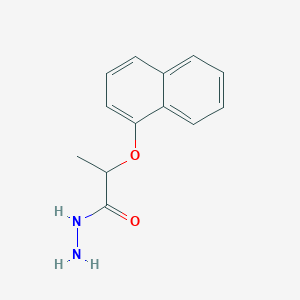
2-(1-Naphthyloxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Naphthyloxy)propanohydrazide” is a chemical compound with the molecular formula C13H14N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H14N2O2 . For a more detailed structural analysis, one would typically refer to spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.26 . The compound has a predicted density of 1.208±0.06 g/cm3 and a predicted boiling point of 483.0±28.0 °C .Applications De Recherche Scientifique
Antimicrobial Applications
Novel compounds derived from naphthyl-containing hydrazides have been synthesized, demonstrating promising antimicrobial activities. For instance, Mahmoud et al. (2017) utilized a key intermediate derived from a naphthyl moiety to synthesize various compounds, including dithiolane, thiophene, coumarin, and 2-pyridone derivatives, which were evaluated for their antimicrobial properties (Mahmoud et al., 2017).
Synthesis of Beta-Adrenergic Receptor Blockers
Compounds related to 2-(1-Naphthyloxy)propanohydrazide have been used as intermediates in the synthesis of beta-adrenergic blocking agents, highlighting their significance in the pharmaceutical industry. Kapoor et al. (2003) reported on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in producing drugs like propranolol and nadoxolol (Kapoor et al., 2003).
Applications in Material Science
Naphthyl-derived compounds have also found applications in the development of materials with unique properties. Liou et al. (2006) synthesized a new class of aromatic poly(amine−hydrazide)s containing naphthyl moieties, which exhibited high glass-transition temperatures and were suitable for blue-light-emitting materials (Liou et al., 2006).
Chemosensor Applications
Ghosh et al. (2010) developed an epoxy-based polymer bearing 1-naphthylamine units that acted as a highly selective fluorescent chemosensor for ferric ions, demonstrating the versatility of naphthyl-containing compounds in sensor technology (Ghosh et al., 2010).
Anticancer Evaluation
Naphthyl-containing hydrazides have been explored for their anticancer potential. Salahuddin et al. (2014) synthesized a series of 1,3,4-oxadiazole derivatives from naphthalene-derived hydrazides, some of which showed moderate activity against cancer cell lines (Salahuddin et al., 2014).
Propriétés
IUPAC Name |
2-naphthalen-1-yloxypropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKQUIMTCUMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

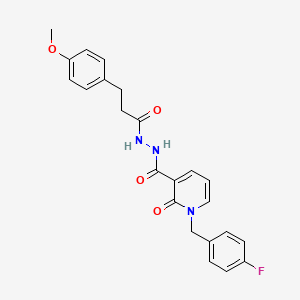
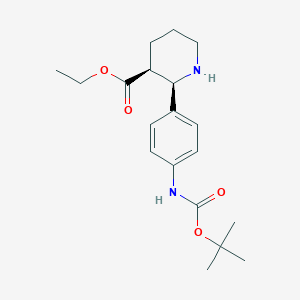



![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)
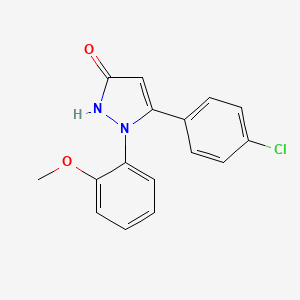
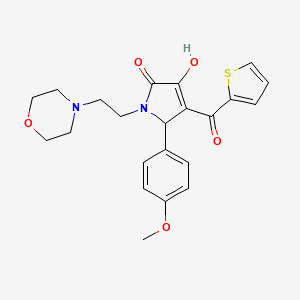

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)
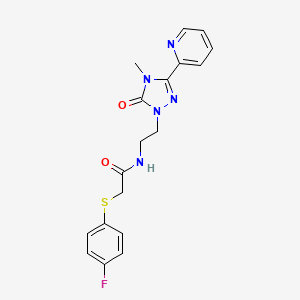
![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)